Losartan N2-glucuronide

Vue d'ensemble

Description

Losartan N2-glucuronide is a metabolite of losartan, which is an angiotensin II receptor antagonist commonly used to treat hypertension. This compound is formed through the glucuronidation of losartan, a process that involves the addition of glucuronic acid to the molecule. This metabolite is significant in the pharmacokinetics of losartan, as it contributes to the drug’s overall efficacy and elimination from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of losartan N2-glucuronide involves the glucuronidation of losartan. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronidation reagent and liver microsomes as the catalyst. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the glucuronidation reaction. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using chromatographic techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Losartan N2-glucuronide primarily undergoes hydrolysis and deglucuronidation reactions. These reactions are facilitated by enzymes such as β-glucuronidase, which cleaves the glucuronic acid moiety from the molecule .

Common Reagents and Conditions

Hydrolysis: This reaction typically requires water and an enzyme such as β-glucuronidase. The reaction is carried out at a pH of around 5.0 and a temperature of 37°C.

Deglucuronidation: Similar to hydrolysis, this reaction also involves β-glucuronidase and is carried out under similar conditions.

Major Products Formed

The major product formed from the hydrolysis and deglucuronidation of this compound is losartan itself. This reaction is significant in the metabolism and elimination of losartan from the body .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Losartan is approximately 33% bioavailable when administered orally. The major metabolic pathway involves conversion to its active metabolite E-3174, but a notable portion is also glucuronidated at the N2 position of the tetrazole ring . This glucuronidation process is catalyzed by several UGT enzymes, with UGT1A3 showing a strong preference for the N2 position .

Table 1: Metabolites of Losartan

| Metabolite | Structure | Activity Level |

|---|---|---|

| Losartan | Active | High (primary drug) |

| E-3174 | Active | High (active metabolite) |

| Losartan N2-glucuronide | Conjugated | Moderate (inactive) |

Antihypertensive Effects

This compound may contribute to the overall antihypertensive effect of losartan by enhancing its bioavailability and prolonging its action. The glucuronidation process can influence the pharmacodynamics of losartan, potentially leading to improved therapeutic outcomes in hypertensive patients .

Renal Protection

In patients with diabetic nephropathy, this compound's role in modulating renal function is noteworthy. The conjugation may facilitate renal excretion and reduce nephrotoxicity associated with high plasma levels of losartan .

Potential in Combination Therapies

Research indicates that combining losartan with other agents, such as tetrahydrocurcumin, can enhance antioxidant levels and mitigate kidney fibrosis in diabetic models. This suggests that this compound might play a role in synergistic therapies aimed at improving kidney health .

Case Studies

Several studies have explored the effects of losartan and its metabolites:

- Study on Hypertensive Patients : A multicenter trial demonstrated that adding losartan to hydrochlorothiazide significantly reduced blood pressure compared to placebo. The presence of this compound was noted as a factor contributing to sustained antihypertensive effects over time .

- Animal Model Studies : In rat models, administration of losartan resulted in detectable levels of this compound shortly after dosing, suggesting rapid metabolism and potential implications for therapeutic efficacy .

Mécanisme D'action

Losartan N2-glucuronide exerts its effects through the same mechanism as losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin II type 1 (AT1) receptor .

Comparaison Avec Des Composés Similaires

Similar Compounds

Losartan: The parent compound of losartan N2-glucuronide, used to treat hypertension.

E-3174: An active metabolite of losartan with similar pharmacological activity.

Valsartan: Another angiotensin II receptor antagonist used to treat hypertension

Uniqueness

This compound is unique in its role as a metabolite of losartan. It contributes to the overall pharmacokinetics and efficacy of losartan by facilitating its elimination from the body. Unlike other similar compounds, this compound is specifically formed through the glucuronidation of losartan, highlighting the importance of this metabolic pathway in drug metabolism .

Activité Biologique

Losartan N2-glucuronide is a significant metabolite of losartan, an angiotensin II receptor antagonist commonly prescribed for hypertension and heart failure. This article delves into the biological activity, pharmacokinetics, and metabolic pathways associated with this compound, supported by relevant data tables and research findings.

Overview of Losartan and its Metabolite

Losartan is primarily used to manage high blood pressure and offers protective benefits against stroke and diabetic nephropathy. Upon administration, losartan undergoes extensive metabolism, yielding several metabolites, among which this compound is notable for its role in drug elimination rather than pharmacological action.

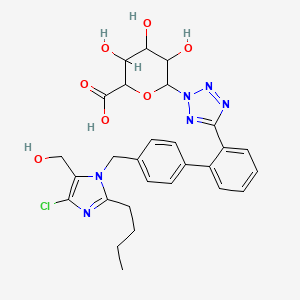

Chemical Structure and Properties

- Chemical Formula : C28H31ClN6O7

- Molecular Weight : Approximately 595.91 Da

- Formation : Synthesized via glucuronidation at the N2 position of the tetrazole ring of losartan, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 .

Biological Activity

This compound exhibits significantly reduced biological activity compared to losartan. While losartan effectively antagonizes the angiotensin II type 1 receptor (AT1R), this compound primarily facilitates renal clearance and detoxification processes without exerting notable pharmacological effects .

Comparative Biological Activity

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| Losartan | High | AT1R antagonist |

| This compound | Low | Metabolite facilitating elimination |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its role in the metabolism of losartan. Approximately 12% to 20% of losartan absorbed in the gastrointestinal tract is conjugated to form this glucuronide .

Absorption and Metabolism

- Absorption : Losartan is about 33% bioavailable after oral administration.

- Metabolism : About 14% of the dose is converted to E-3174, the active metabolite, while this compound serves mainly as a means for elimination .

- Clearance : The renal clearance of losartan metabolites, including glucuronides, aids in maintaining drug safety profiles through efficient excretion mechanisms.

Enzymatic Pathways

The formation of this compound involves several key enzymes:

- UGT1A3 : Predominantly responsible for glucuronidation at the N2 position.

- UGT1A1 and UGT2B7 : Contribute to the glucuronidation process but with varying regioselectivity .

Case Studies and Research Findings

Recent studies have highlighted the implications of losartan and its metabolites in clinical settings:

- Impact on Frailty : A study indicated that losartan treatment improved clinical measures associated with frailty, suggesting potential non-angiotensin-related pathways mediated by its metabolites .

- Metabolite Correlation with Outcomes : Research demonstrated correlations between serum concentrations of losartan metabolites and various clinical outcomes, reinforcing the importance of understanding metabolite dynamics in therapeutic contexts .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMQMUIOUSHGR-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678715 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Losartan N2-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138584-35-7 | |

| Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Losartan N2 Glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.